

Investigating the Selectivity Profile of OICR-12694: A Technical Guide

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Compound of Interest

Compound Name: OICR12694

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Abstract

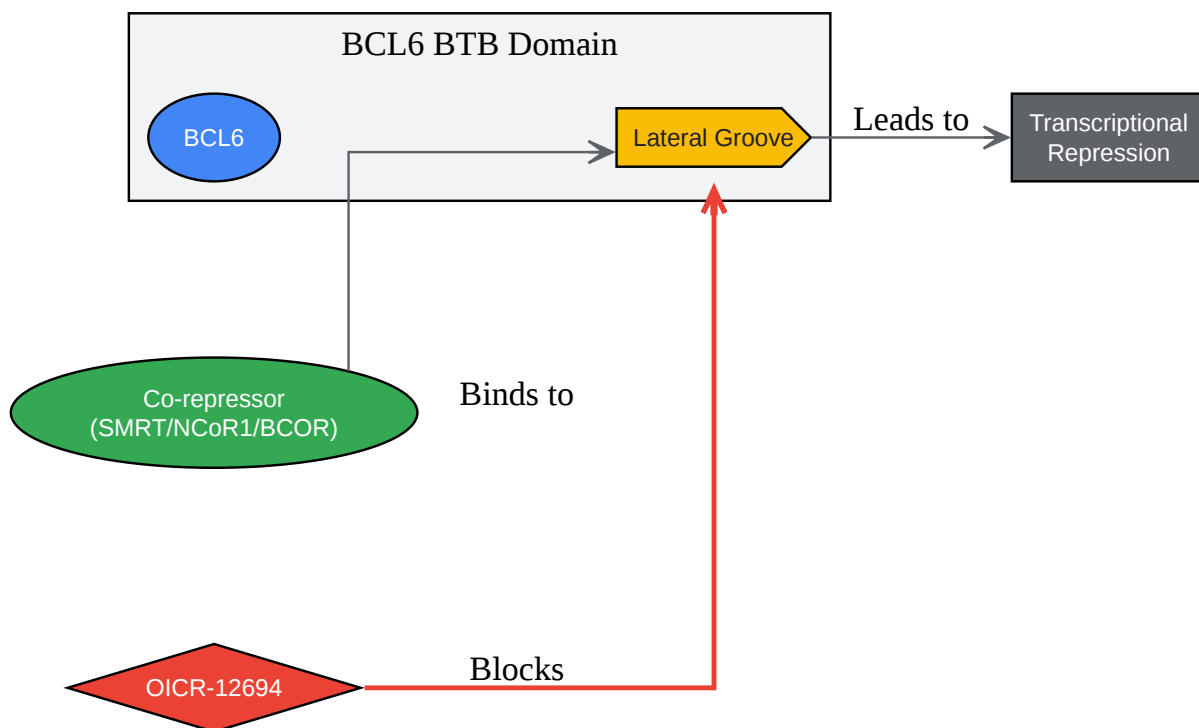
OICR-12694 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6, a transcriptional repressor, is a key driver in several forms of non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL).[1][2] OICR-12694 disrupts the crucial protein-protein interaction (PPI) between the BCL6 BTB domain and its co-repressors, NCoR1, SMRT, and BCOR.[1] This guide provides an in-depth analysis of the selectivity profile of OICR-12694, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflow employed in its characterization.

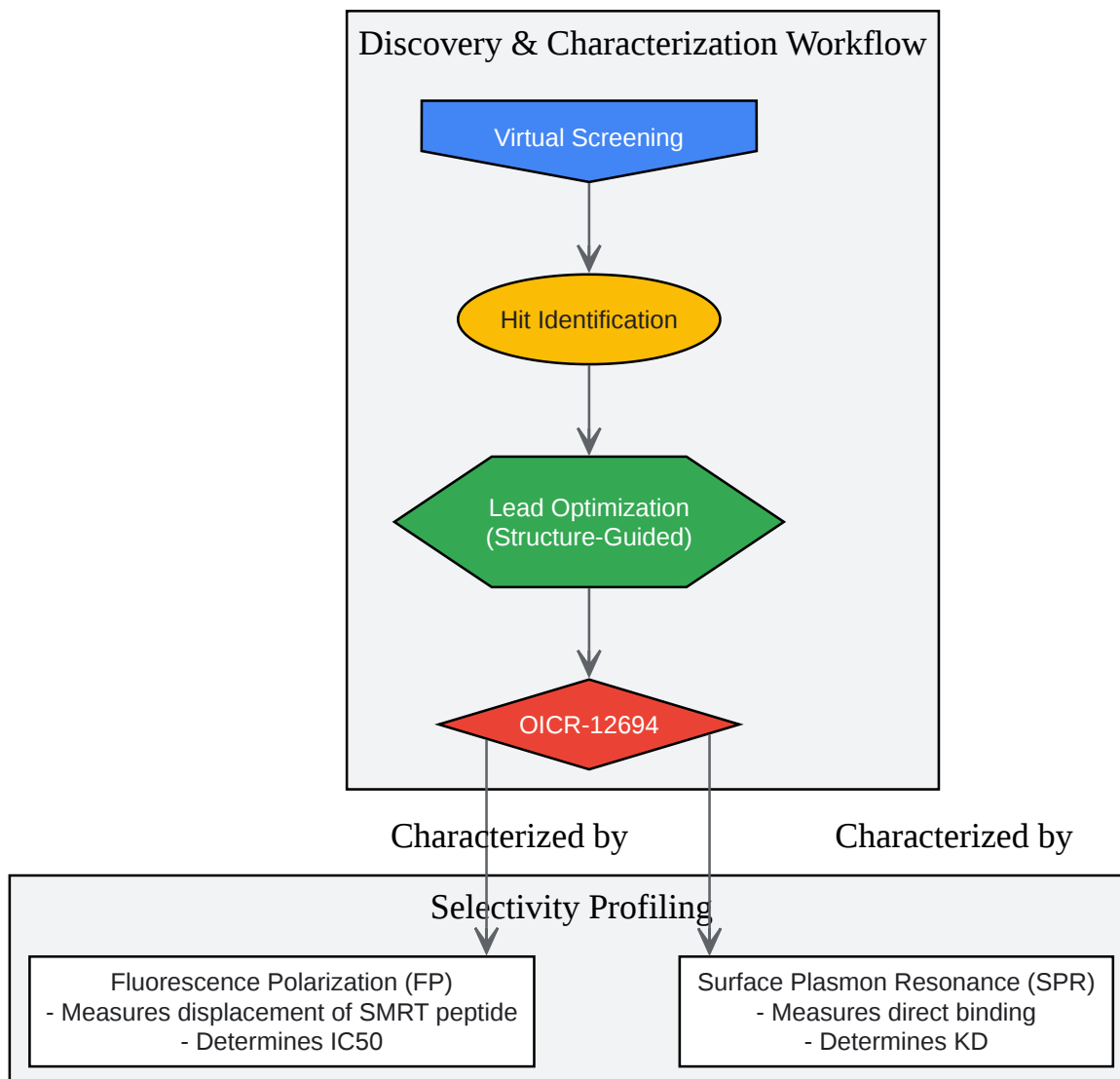
Introduction

B-cell lymphoma 6 (BCL6) is a master regulator of gene expression, and its aberrant activity is a hallmark of various hematological malignancies. The development of small molecules that can effectively and selectively inhibit BCL6 has been a significant challenge in oncology drug discovery. OICR-12694 emerged from a structure-guided drug design program as a highly potent inhibitor of the BCL6-co-repressor interaction.[1][2] A critical aspect of its preclinical evaluation is the determination of its selectivity profile to assess its specificity and potential for off-target effects. This document summarizes the key findings related to the selectivity of OICR-12694 against other members of the BTB (Broad-Complex, Tramtrack and Bric à brac) protein family.

Mechanism of Action

OICR-12694 functions by binding to a "lateral groove" on the surface of the BCL6 BTB domain. This groove is the recognition site for co-repressor proteins such as SMRT (Silencing Mediator for Retinoid or Thyroid-hormone receptors), NCoR1 (Nuclear receptor co-repressor 1), and BCOR (BCL6 co-repressor).^[1] By occupying this pocket, OICR-12694 competitively inhibits the recruitment of these co-repressors, thereby preventing the formation of the BCL6 transcriptional repression complex and reactivating the expression of BCL6 target genes.





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References

- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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